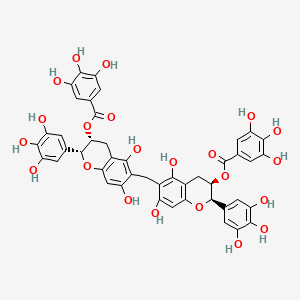

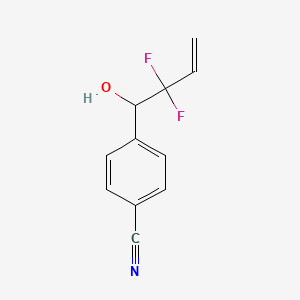

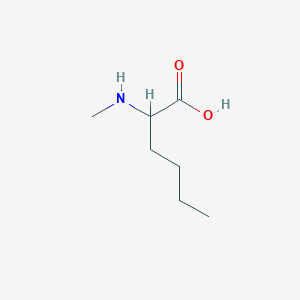

![molecular formula C24H25F2N3O4 B12828937 8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide](/img/structure/B12828937.png)

8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide is a synthetic organic compound known for its potent biological activity. It is particularly noted for its role as an inhibitor of phosphoinositide 3-kinases (PI3K), specifically PI3Kβ and PI3Kδ. These enzymes are crucial in various cellular processes, including cell growth, proliferation, and survival, making this compound significant in cancer research and treatment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoroaniline and chromene derivatives.

Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 3,5-difluoroaniline with an appropriate aldehyde under acidic conditions to form a Schiff base.

Cyclization: The Schiff base undergoes cyclization with a chromene derivative in the presence of a base to form the core structure.

Functional Group Modification:

Final Product: The final product is obtained after purification, typically using column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially forming alcohol derivatives.

Substitution: The aromatic ring with fluorine atoms can undergo electrophilic aromatic substitution, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a tool to study the inhibition of PI3K enzymes. Its selective inhibition properties make it valuable in understanding the role of these enzymes in various biochemical pathways.

Biology

In biological research, the compound is used to investigate cellular processes such as apoptosis, cell cycle regulation, and signal transduction. It helps in elucidating the mechanisms by which PI3Kβ and PI3Kδ contribute to these processes.

Medicine

Medically, this compound is significant in cancer research. It has shown promise in preclinical studies for the treatment of PTEN-deficient cancers, which are characterized by the loss of the tumor suppressor gene PTEN. By inhibiting PI3Kβ and PI3Kδ, the compound can reduce tumor growth and proliferation .

Industry

In the pharmaceutical industry, this compound is being explored as a potential therapeutic agent. Its development involves extensive research and clinical trials to establish its efficacy and safety for use in humans.

Wirkmechanismus

The compound exerts its effects by selectively inhibiting the PI3Kβ and PI3Kδ enzymes. These enzymes are part of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation. By inhibiting these enzymes, the compound can induce apoptosis and inhibit cell growth in cancer cells. The molecular targets include the ATP-binding sites of PI3Kβ and PI3Kδ, where the compound binds and prevents their activation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

8-(1-anilino)ethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxamides: These compounds share a similar core structure but differ in the substitution pattern on the aniline ring.

PI3K Inhibitors: Other PI3K inhibitors, such as idelalisib and copanlisib, target different isoforms of PI3K and have varying degrees of selectivity and potency.

Uniqueness

The uniqueness of 8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide lies in its dual inhibition of PI3Kβ and PI3Kδ, making it particularly effective against PTEN-deficient cancers. Its lower lipophilicity compared to other PI3K inhibitors contributes to its high metabolic stability and suitability for oral administration .

Eigenschaften

Molekularformel |

C24H25F2N3O4 |

|---|---|

Molekulargewicht |

457.5 g/mol |

IUPAC-Name |

8-[1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide |

InChI |

InChI=1S/C24H25F2N3O4/c1-14(27-18-11-16(25)10-17(26)12-18)19-8-15(24(31)28(2)3)9-20-21(30)13-22(33-23(19)20)29-4-6-32-7-5-29/h8-14,27H,4-7H2,1-3H3 |

InChI-Schlüssel |

LMJFJIDLEAWOQJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

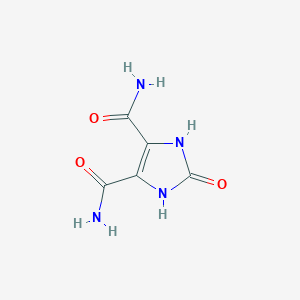

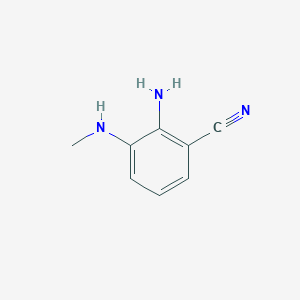

![Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12828864.png)

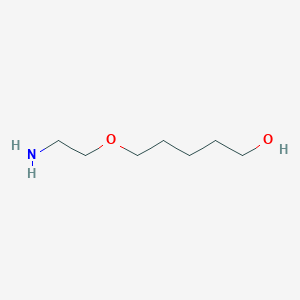

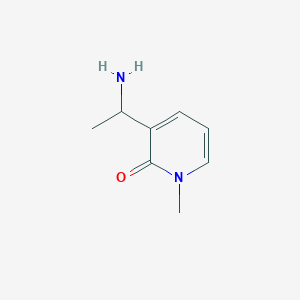

![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)

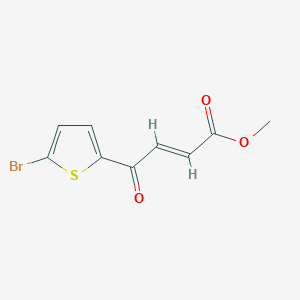

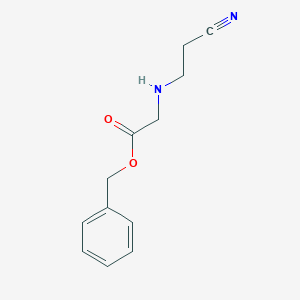

![Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde](/img/structure/B12828919.png)